molecular formula C15H10O5 B154275 7,8,3'-Trihydroxyflavone CAS No. 137502-84-2

7,8,3'-Trihydroxyflavone

Cat. No. B154275
M. Wt: 270.24 g/mol
InChI Key: ZJZSQGDOCUHCCW-UHFFFAOYSA-N
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Description

7,8,3'-Trihydroxyflavone is a type of flavone, a class of flavonoids which are polyphenolic compounds possessing a structure based on the flavone backbone. Flavones are known for their diverse biological activities and are commonly found in a variety of plants. The specific compound 7,8,3'-Trihydroxyflavone has been identified in alfalfa and is characterized by the presence of hydroxyl groups at the 7, 8, and 3' positions on the flavone backbone .

Synthesis Analysis

The synthesis of flavones similar to 7,8,3'-Trihydroxyflavone often involves selective alkylation and dealkylation steps. For instance, a method for synthesizing 3,5,6-trihydroxy-7-methoxyflavones has been described, which includes acetylation, dealkylation, and hydrolysis steps to achieve the desired hydroxylation pattern . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed to synthesize arylated flavones, demonstrating the potential for modifying the flavone core at specific positions, which could be applicable to the synthesis of 7,8,3'-Trihydroxyflavone derivatives .

Molecular Structure Analysis

The molecular structure of 7,8,3'-Trihydroxyflavone is characterized by its three hydroxyl groups. These functional groups are likely to influence the compound's physical and chemical properties, such as solubility and reactivity. The structure has been confirmed by comparing ultraviolet and infrared spectra, as well as melting points with those of synthetic samples .

Chemical Reactions Analysis

Flavones, including 7,8,3'-Trihydroxyflavone, can undergo various chemical reactions due to the reactivity of their hydroxyl groups. These reactions include acetylation, dealkylation, and the formation of derivatives through reactions such as the Suzuki–Miyaura cross-coupling . The presence of multiple hydroxyl groups also allows for the potential of site-selective modification, which can be used to synthesize a wide range of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8,3'-Trihydroxyflavone are influenced by its hydroxyl groups, which can affect its solubility in various solvents, melting point, and spectral properties. The compound's properties have been elucidated using UV and 1H NMR spectral data, which are essential for the identification and characterization of flavones . Additionally, the biological activity of 7,8-dihydroxyflavone derivatives, such as their role as TrkB agonists, suggests that modifications to the 7,8,3'-Trihydroxyflavone structure could yield compounds with significant therapeutic potential .

Scientific Research Applications

Antioxidant and Anticancer Activity

Trihydroxyflavone derivatives, including 7,8,3'-Trihydroxyflavone, have been studied for their antioxidant and anticancer activities. They exhibit anticancer activity against various cancer cell lines, such as lung, breast, and brain epithelial cancer cells. This activity is partially attributed to their ability to inhibit cancer cell growth and their moderate correlation between anti-proliferative and antioxidant activities (Grigalius & Petrikaitė, 2017).

Neurogenesis and Antidepressant Effects

7,8-Dihydroxyflavone has been identified as a small molecular tropomyosin-receptor-kinase B (TrkB) agonist, playing a role in neurogenesis and exhibiting potent antidepressant effects. Chronic administration of this compound promotes neurogenesis in the dentate gyrus and demonstrates significant antidepressant effects, making it a candidate for treating depression and other neurological disorders (Liu et al., 2010).

Neurite Outgrowth and Neuroprotection

Studies have shown that 7,8,3'-Trihydroxyflavone promotes neurite outgrowth and protects against neurotoxicity in mouse dorsal root ganglion neurons. It activates the TrkB signaling pathway, indicating its potential as a neuroprotective agent (Shi & Luo, 2016).

Potential in Treating Body and Brain Disorders

7,8-Dihydroxyflavone has emerged as a potential treatment for a variety of brain and body pathologies. Preclinical studies suggest its usefulness for human treatment in disorders affecting brain and body functioning (Emili et al., 2020).

Inhibition of Osteoclast Formation

3'4'7-Trihydroxyflavone has been found to inhibit osteoclastic differentiation, a process crucial for bone health. It reduces the mRNA expression level of osteoclastic marker genes and decreases bone resorption activity, indicating its potential in treating bone-related disorders (Kang et al., 2015).

Molecular Interactions and Therapeutic Potential

7,8-Dihydroxyflavone and its derivatives have been explored for their molecular interactions with TrkB and VEGFR2 proteins. This research suggests dual biochemical action and divergent effects on these receptors, with implications for various therapeutic applications (Chitranshi et al., 2015).

Nutraceutical Applications

7,8-Dihydroxyflavone is suggested as a promising nutraceutical against central nervous system disorders. It demonstrates neuroprotective roles against several neurological disorders, showing potent antioxidant and anti-inflammatory properties (Paul et al., 2021).

Anti-inflammatory Efficacy

Trihydroxyflavones have shown potential as anti-inflammatory agents by scavenging reactive oxygen and nitrogen species and inhibiting proinflammatory pathways mediated by cyclooxygenase and 5-lipoxygenase enzymes (Gomes et al., 2012).

Safety And Hazards

The safety data sheet for 7,8,3’-Trihydroxyflavone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

7,8,3’-Trihydroxyflavone has been tested in vivo and was found to produce TrkB-dependent neuroprotective effects in mice similarly to tropoflavin . This suggests potential therapeutic applications in various BDNF-implicated human disorders .

properties

IUPAC Name

7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZSQGDOCUHCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350274
Record name 7,8,3'-TRIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,3'-Trihydroxyflavone

CAS RN

137502-84-2
Record name 7,8,3'-Trihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137502842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8,3'-TRIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8,3'-TRIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F67B8S3MH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
Q Yu, Q Chang, X Liu, S Gong, K Ye, X Lin - Biochemical and biophysical …, 2012 - Elsevier
Most sensorineural hearing loss cases occur as a result of hair cell loss, which results in secondary degeneration of spiral ganglion neurons (SGNs). Substantial loss of SGNs reduces …
Number of citations: 22 www.sciencedirect.com
J Zhao, H Yu, F Ge, M Zhang, Y Song, D Guo, Q Li… - Cellular …, 2023 - Elsevier
Clinical application of the widely used chemotherapeutic agent, doxorubicin (DOX), is limited by its cardiotoxicity. Mitochondrial dysfunction has been revealed as a crucial factor in DOX-…
Number of citations: 3 www.sciencedirect.com
W Han, Y Zhu, B Chen, S Liu, Y Dang - European Journal of Pharmacology, 2018 - Elsevier
In this study, we investigate the mechanism of 7,8,3′-Trihydroxyflavone (THF) on retinal oxidative stress and retinal ganglion cell (RGC) growth. Oxidative stress was induced by ocular …
Number of citations: 7 www.sciencedirect.com
SL Foster, AK Lindsay, SS Mosley… - … & Visual Science, 2012 - iovs.arvojournals.org
Purpose:: The purpose of this study is to test whether the flavonoid derivative 7, 8, 3’-trihydroxyflavone (THF), an agonist of the brain-derived neurotrophic factor (BDNF) tropomyosin-…
Number of citations: 0 iovs.arvojournals.org
H Shi, X Luo - … Science Monitor: International Medical Journal of …, 2016 - ncbi.nlm.nih.gov
Background 7, 8, 3′-trihydroxyflavone (THF) is a novel pro-neuronal small molecule that acts as a TrkB agonist. In this study, we examined the effect of THF on promoting neuronal …
Number of citations: 11 www.ncbi.nlm.nih.gov
X Liu, CB Chan, SW Jang, S Pradoldej… - Journal of medicinal …, 2010 - ACS Publications
7,8-Dihydroxyflavone is a recently identified small molecular tropomyosin-receptor-kinase B (TrkB) agonist. Our preliminary structural−activity relationship (SAR) study showed that the 7,…
Number of citations: 219 pubs.acs.org
J Hyun, Y Woo, DS Hwang, G Jo, S Eom, Y Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Even hydroxyflavones show diverse biological functions, they have two common features such as showing antioxidative effects and containing hydroxyl groups. The authors tested the …
Number of citations: 56 www.sciencedirect.com
J Li, C Wang, BZB Tang - Journal of Cellular Biochemistry, 2017 - europepmc.org
Cellular therapy of human embryonic stem cell-derived cardiomyocytes (hES-CMs) holds great promise for regenerating infarcted cardiac tissues. Yet, the major challenge remains as …
Number of citations: 2 europepmc.org
HA Vink, WC van Dorp, HGXM Thomeer, H Versnel… - Brain Sciences, 2020 - mdpi.com
In deaf subjects using a cochlear implant (CI) for hearing restoration, the auditory nerve is subject to degeneration, which may negatively impact CI effectiveness. This nerve …
Number of citations: 18 www.mdpi.com
Q Yu, Q Chang, X Liu, Y Wang, H Li… - Journal of …, 2013 - Soc Neuroscience
Neurotrophins (NTs) play essential roles in the development and survival of neurons in PNS and CNS. In the cochlea, NTs [eg, NT-3, brain-derived neurotrophic factor (BDNF)] are …
Number of citations: 48 www.jneurosci.org

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